D-Ribose phenylosazone

Description

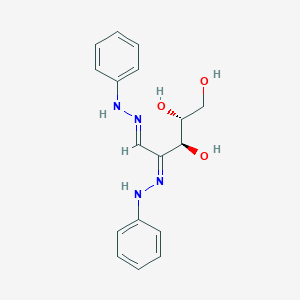

Structure

2D Structure

3D Structure

Properties

CAS No. |

909273-50-3 |

|---|---|

Molecular Formula |

C17H20N4O3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(2R,3S,4E,5E)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol |

InChI |

InChI=1S/C17H20N4O3/c22-12-16(23)17(24)15(21-20-14-9-5-2-6-10-14)11-18-19-13-7-3-1-4-8-13/h1-11,16-17,19-20,22-24H,12H2/b18-11+,21-15+/t16-,17+/m1/s1 |

InChI Key |

IKUNLGFTFBMATL-MCMNVSKKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for D Ribose Phenylosazone

Classical Synthetic Methodologies from D-Ribose

The traditional synthesis of D-Ribose phenylosazone is a well-established method in carbohydrate chemistry, primarily involving the reaction of D-ribose with an excess of phenylhydrazine (B124118).

The reaction is typically carried out in an aqueous solution, often with the addition of a buffer like sodium acetate to maintain a suitable pH. researchgate.net The mixture is heated, usually in a boiling water bath, for a duration of 25 to 30 minutes to facilitate the formation of the characteristic yellow crystalline product. ajgreenchem.com

Table 1: Typical Reaction Conditions for Classical Osazone Synthesis

| Parameter | Condition |

|---|---|

| Reactants | D-Ribose, Phenylhydrazine hydrochloride |

| Stoichiometry | 1 mole D-Ribose : 3 moles Phenylhydrazine |

| Solvent | Water |

| Catalyst/Buffer | Acetic Acid / Sodium Acetate |

| Temperature | ~100°C (Boiling Water Bath) |

| Reaction Time | 25-30 minutes |

The role of phenylhydrazine in osazone formation is multifaceted. The first equivalent of phenylhydrazine reacts with the aldehyde group at the C-1 position of D-ribose to form a phenylhydrazone. mgcub.ac.inchegg.com The subsequent steps involve the remaining two equivalents of phenylhydrazine. One of these equivalents acts as an oxidizing agent, converting the hydroxyl group at the C-2 position into a ketone. yale.edu In this process, the phenylhydrazine molecule is reduced, forming aniline (B41778) and ammonia. mgcub.ac.inyale.edu The third equivalent of phenylhydrazine then reacts with the newly formed ketone group at C-2 to yield the final bis-phenylhydrazone, known as the osazone. yale.edu

Acidic catalysis is crucial for the progression of this reaction. The initial step, the formation of the phenylhydrazone from the aldehyde, is a condensation reaction that involves the elimination of a water molecule and is catalyzed by acid. aklectures.com The presence of an acid, such as acetic acid, ensures the reaction proceeds efficiently. researchgate.net

Advanced Synthetic Approaches for Osazone Preparation

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. These principles have been successfully applied to the synthesis of osazones.

The classical method for osazone synthesis involves prolonged heating, which is energy-intensive. Green chemistry approaches aim to mitigate these drawbacks. A key development in this area is the use of microwave-assisted heating. ajgreenchem.com This technique aligns with green chemistry principles by significantly reducing energy consumption and shortening reaction times. ajgreenchem.com Furthermore, these modern methods often utilize water as a safe and environmentally friendly solvent, avoiding the need for more hazardous organic solvents. ajgreenchem.com This approach not only promotes a safer laboratory environment but also enhances the efficiency of the synthesis. ajgreenchem.com

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of osazones. chemicaljournals.com In MAOS, microwave energy is used to heat the reaction mixture directly and efficiently, a process known as dielectric heating. nih.gov This leads to a dramatic reduction in reaction time, with osazone formation often being completed in 5 to 8 minutes, compared to 30 minutes or more for conventional heating. ajgreenchem.com

The benefits of MAOS are numerous and include:

Faster Reaction Rates: The reaction time is significantly decreased. ajgreenchem.com

Increased Energy Efficiency: Less energy is consumed compared to traditional methods like using a water bath. ajgreenchem.com

Higher Yields and Purity: MAOS often results in cleaner reactions with fewer side products, leading to higher yields and improved product purity. nih.goveurekaselect.com

Simplified Procedures: The process is often simpler and more manageable, making it suitable for various laboratory settings. ajgreenchem.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Osazone Synthesis

| Feature | Conventional Method | Microwave-Assisted Method (MAOS) |

|---|---|---|

| Heating Method | Boiling Water Bath | Microwave Irradiation |

| Reaction Time | ~30 minutes ajgreenchem.com | ~5-8 minutes ajgreenchem.com |

| Energy Consumption | High | Low ajgreenchem.com |

| Product Yield | Good | High eurekaselect.com |

| Procedure | Lengthy | Rapid and simple ajgreenchem.com |

Chemical Derivatization Reactions of this compound

This compound is not only an important derivative for sugar identification but also serves as a precursor for the synthesis of various heterocyclic compounds. The 1,2-bis(phenylhydrazone) structure of the osazone is a versatile synthon. For instance, sugar osazones can undergo cyclization reactions under acidic conditions to form pyrazole derivatives. researchgate.net They can also be converted into 1,2,3-triazole derivatives. researchgate.net These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. The application of microwave irradiation can also accelerate these derivatization reactions, providing rapid access to complex molecules from carbohydrate-based starting materials. researchgate.net

Pathways for Conversion to Heterocyclic Systems

The conversion of this compound into heterocyclic compounds is a significant area of research, offering pathways to complex molecular architectures. Key transformations include the synthesis of pyrazoles and triazoles, which are classes of nitrogen-containing heterocycles with diverse biological activities.

Pyrazoles:

The dehydrative cyclization of sugar phenylosazones is a well-established method for the synthesis of pyrazole derivatives. This reaction is typically promoted by reagents such as acetic anhydride. While specific studies on this compound are limited, the general mechanism involves the intramolecular cyclization of the osazone, leading to the formation of a pyrazole ring. The reaction of D-glucose phenylosazone with acetic anhydride, for instance, yields a pyrazole derivative, suggesting a similar transformation is plausible for this compound.

Triazoles:

The oxidative cyclization of phenylosazones provides a direct route to triazole derivatives. A common reagent used for this transformation is hot aqueous copper sulfate. The reaction involves the oxidation of the phenylosazone, which facilitates the formation of the 1,2,3-triazole ring. For example, D-glucose phenylosazone is converted to D-glucose phenylosotriazole through this method unm.edu. This transformation effectively converts the C1 and C2 of the original sugar into a heterocyclic system while retaining the polyhydroxyalkyl side chain.

Synthesis of Heterocyclic Systems from Phenylosazones

| Target Heterocycle | Reagent | General Transformation | Potential Product from this compound |

|---|---|---|---|

| Pyrazole | Acetic Anhydride | Dehydrative Cyclization | 1-phenyl-4-(D-erythro-1,2,3-trihydroxypropyl)-1H-pyrazole-5-carbaldehyde phenylhydrazone |

| Triazole | Copper Sulfate (aq) | Oxidative Cyclization | 2-phenyl-5-(D-erythro-1,2,3-trihydroxypropyl)-2H-1,2,3-triazole |

Other Organic Transformations and Functional Group Manipulations of the Osazone Scaffold

Beyond cyclization reactions, the this compound scaffold can undergo various other organic transformations, allowing for the manipulation of its functional groups. These reactions are crucial for creating a diverse library of derivatives with tailored properties.

Acetylation:

The hydroxyl groups of the polyhydroxyalkyl chain of this compound are amenable to standard esterification reactions. Acetylation, using reagents like acetic anhydride in the presence of a base such as pyridine, leads to the formation of the corresponding O-acetylated derivatives. The per-O-acetylation of natural carbohydrates, including D-ribose, is a common practice to protect the hydroxyl groups and increase solubility in organic solvents researchgate.net. The resulting acetylated this compound can then be used in subsequent reactions where the presence of free hydroxyl groups might be undesirable.

Formation of Formazans:

While direct synthesis from this compound is not extensively documented, formazans are a class of compounds closely related to osazones. They are characterized by the -N=N-C(R)=N-NH- chain and can be synthesized from hydrazones. It is conceivable that under specific oxidative conditions, the phenylhydrazone moieties of this compound could be further derivatized to form formazan-type structures, introducing a new chromophoric system and potentially altering the compound's chemical and physical properties.

Formation of Anhydro Derivatives:

The polyhydroxyalkyl chain of this compound offers the potential for intramolecular cyclization to form anhydro derivatives. Such reactions are typically acid-catalyzed and result in the formation of an ether linkage between two of the hydroxyl groups. This transformation would rigidify the acyclic sugar portion of the molecule, leading to derivatives with distinct conformational properties.

Functional Group Manipulations of this compound

| Transformation | Reagent/Condition | Functional Group Modified | Potential Product |

|---|---|---|---|

| Acetylation | Acetic Anhydride, Pyridine | Hydroxyl Groups | Per-O-acetyl-D-ribose phenylosazone |

| Formazan Formation | Oxidizing Agent | Phenylhydrazone Moiety | D-ribose Phenylformazan Derivative |

| Anhydro Formation | Acid Catalyst | Hydroxyl Groups | Anhydro-D-ribose phenylosazone |

Elucidation of Reaction Mechanisms in Osazone Formation

Overview of Proposed Mechanistic Pathways for Osazone Elaboration

The journey to understanding the precise mechanism of osazone formation has been marked by several key proposals, each building upon and refining the last. These theories have sought to explain the stoichiometry of the reaction, the fate of the phenylhydrazine (B124118) molecules, and the regioselectivity observed in the formation of the final product.

Emil Fischer, the pioneer of osazone chemistry, initially proposed a mechanism that began with the formation of a phenylhydrazone from the reaction of an α-hydroxy aldehyde or α-hydroxy ketone with one equivalent of phenylhydrazine. yale.edu He postulated that the subsequent two equivalents of phenylhydrazine were responsible for the oxidation of the adjacent secondary alcohol group and the formation of the second hydrazone linkage. yale.edu However, Fischer's proposal lacked a detailed explanation for how the second and third equivalents of phenylhydrazine effected this oxidation, leaving a significant gap in the mechanistic understanding. yale.edu A key criticism of Fischer's mechanism was the unsubstantiated role of phenylhydrazine as an oxidizing agent in this context. sciepub.com Later experimental evidence, particularly from isotopic labeling studies, would ultimately disprove this initial hypothesis. yale.edu

In the mid-20th century, Friedrich Weygand proposed two alternative mechanisms, designated as Mechanism A and Mechanism B, based on his studies using hydrogen isotopes. yale.edusciepub.com Both of Weygand's proposals offered more detailed and plausible pathways for the oxidation step that Fischer had left unexplained.

Weygand's Mechanism A suggests that the initially formed phenylhydrazone undergoes an internal redox reaction. yale.eduwebsite-files.com The N-N bond of the phenylhydrazone breaks, leading to the formation of aniline (B41778) (as a reduction product) and the oxidation of the adjacent alcohol to a carbonyl group, resulting in an α-iminoketone intermediate. yale.edustudysmarter.co.uk This intermediate then reacts with a second molecule of phenylhydrazine to form the osazone, releasing ammonia. yale.edu

Weygand's Mechanism B presents a different sequence of events. website-files.com In this pathway, the second equivalent of phenylhydrazine adds to the initial phenylhydrazone before the oxidation step. yale.edu This addition occurs through enolization and tautomerization of the phenylhydrazone, leading to a key intermediate. yale.eduwebsite-files.com This intermediate then undergoes an oxidative loss of aniline to form an α-iminohydrazone, which subsequently reacts with a third molecule of phenylhydrazine to yield the final osazone and ammonia. yale.edu

Initial support for Weygand's hypotheses came from his own isotopic studies. yale.edu The key difference between the two mechanisms lies in the timing of the second phenylhydrazine molecule's involvement and the nature of the intermediates formed.

The definitive experiments to distinguish between the proposed mechanisms were conducted by Shemyakin and his colleagues using ¹⁵N-labeled p-nitrophenylhydrazine. yale.eduwebsite-files.com By labeling the nitrogen atom attached to the phenyl ring in the initial p-nitrophenylhydrazone, they could trace its fate in the final products.

The results of these experiments were crucial:

The labeled nitrogen was found in the ammonia produced during the reaction, not in the osazone or the aniline. website-files.com This finding conclusively ruled out Fischer's mechanism, which predicted the label would remain in the osazone. yale.edu

Both of Weygand's mechanisms predicted the labeled nitrogen would be found in the ammonia. yale.edu However, Mechanism A predicted that all of the label would be in the ammonia, while Mechanism B predicted that the label would be distributed between the ammonia and the osazone. yale.edu

Shemyakin's experiments with the p-nitrophenylhydrazones of D-fructose, benzoin, and α-hydroxycyclohexanone consistently showed that the amount of labeled nitrogen in the collected ammonia was greater than 50% of the initial label. website-files.com This strongly suggested that Weygand's Mechanism A is the predominant pathway for osazone formation. website-files.com

Further refinements to the mechanism have focused on the regioselectivity of the reaction, particularly in the case of ketoses like fructose (B13574). sciepub.comsciepub.com These studies have highlighted the importance of factors such as the differential acidity of primary and secondary alcohols in directing the course of the reaction. sciepub.com

| Mechanistic Proposal | Key Features | Experimental Fate of ¹⁵N Label (in p-nitrophenylhydrazone) | Status |

| Fischer's Mechanism | Phenylhydrazine acts as an external oxidizing agent. | Predicted to be in the osazone. | Disproven. yale.eduwebsite-files.com |

| Weygand's Mechanism A | Internal redox reaction of the phenylhydrazone to form an α-iminoketone intermediate. | Predicted to be entirely in the ammonia. | Supported as the major pathway. yale.eduwebsite-files.com |

| Weygand's Mechanism B | Addition of a second phenylhydrazine molecule before oxidation. | Predicted to be distributed between the osazone and ammonia. | Considered a minor or non-operative pathway. yale.eduwebsite-files.com |

Key Mechanistic Intermediates and Rearrangements in Osazone Chemistry

The formation of D-Ribose phenylosazone, like other osazones, proceeds through a series of crucial intermediates and involves significant molecular rearrangements. Understanding these steps is essential for a complete picture of the reaction mechanism.

The initial and undisputed step in osazone formation is the reaction of the carbonyl group of the reducing sugar with one molecule of phenylhydrazine to form a phenylhydrazone. sciepub.comaskfilo.com This is a standard condensation reaction involving the nucleophilic attack of the phenylhydrazine on the carbonyl carbon, followed by the elimination of a water molecule. yale.eduaskfilo.com

Enolization, the process by which a carbonyl compound is converted to its enol tautomer, plays a critical role in the mechanism of osazone formation. yale.edu In the context of Weygand's mechanisms, the enolization of the initial phenylhydrazone is a key step that facilitates the subsequent reactions. yale.edu For instance, in Mechanism B, enolization precedes the addition of the second phenylhydrazine molecule. yale.edu

The Lobry de Bruyn-Alberda van Ekenstein rearrangement is a base- or acid-catalyzed transformation of an aldose to a ketose, or vice versa, through an enediol intermediate. ethernet.edu.etwikipedia.org This rearrangement is fundamental to understanding why sugars that are epimeric at the C-2 position, such as D-glucose and D-mannose, form the same osazone. yale.edulibretexts.org The formation of the common enediol intermediate erases the stereochemistry at the C-2 position. yale.eduwikipedia.org

Generation and Transformation of α-Iminoketone and Ketoaldehyde Intermediates

The formation of this compound proceeds through a series of complex reactions involving key intermediates, central to which is the generation of an α-iminoketone. The most widely accepted explanation for this process is the Weygand mechanism, which posits that the initial D-Ribose phenylhydrazone undergoes an internal oxidation-reduction reaction. yale.edusciepub.com

The reaction begins with the formation of a phenylhydrazone at the C-1 aldehyde group of D-Ribose. Following this, the crucial step involves the oxidation of the hydroxyl group at the C-2 position. According to Weygand's Mechanism A, the phenylhydrazone tautomerizes to an enol form. This intermediate then undergoes a rearrangement where the N-N bond of the hydrazone breaks. This process facilitates the oxidation of the C-2 alcohol to a ketone and the reduction of a phenylhydrazine moiety to aniline and ammonia. yale.edu The resulting transient species is an α-iminoketone (or more accurately, an α-iminoaldehyde in this context). yale.edu

This highly reactive α-iminoketone intermediate does not persist. It readily reacts with a third molecule of phenylhydrazine. The reaction is a condensation, where the imine group is displaced by the phenylhydrazine, releasing ammonia and forming the final, stable this compound, which is a 1,2-bis(phenylhydrazone). yale.educhegg.com The final step involves the addition of phenylhydrazine to the newly formed ketone at C-2, followed by the elimination of water to yield the osazone. chegg.comchegg.com

Table 1: Key Intermediates in this compound Formation (Weygand Mechanism A)

| Step | Intermediate Name | General Structure (R represents the remaining sugar chain) | Role in Mechanism |

| 1 | D-Ribose Phenylhydrazone | R-CH(OH)-CH=N-NH-Ph | Initial product of condensation between D-Ribose and one equivalent of phenylhydrazine. |

| 2 | Enol form of Phenylhydrazone | R-C(OH)=C(H)-NH-NH-Ph | Tautomeric intermediate that facilitates rearrangement. |

| 3 | α-Iminoketone | R-C(=O)-CH=NH | Key transient species formed via internal redox reaction; site for the second hydrazone formation. yale.edu |

| 4 | This compound | R-C(=N-NH-Ph)-CH=N-NH-Ph | Final, stable crystalline product. |

Note: Ph represents a phenyl group.

Stereochemical Implications and Molecular Rearrangements During Osazone Formation

The formation of this compound has significant stereochemical consequences, primarily centered on the C-2 carbon of the sugar. The reaction results in the complete loss of the original stereochemistry at this position. yale.edu This occurs because the secondary alcohol at C-2 is oxidized to a ketone group before the final hydrazone is formed. yale.educhemistnotes.com Consequently, any epimeric aldoses that differ only in their configuration at the C-2 carbon will yield the identical osazone product. libretexts.org For instance, both D-Ribose and its C-2 epimer, D-Arabinose, react with excess phenylhydrazine to form the same phenylosazone. This characteristic was historically crucial for identifying and correlating the stereochemistry of monosaccharides. chemistnotes.comlibretexts.org The configurations at other chiral centers (C-3 and C-4 in the case of pentoses) are not affected by the reaction.

A critical molecular rearrangement underpins the oxidation step in osazone formation. This transformation is mechanistically described as a variant of the Amadori rearrangement. sciepub.comsciepub.comyoutube.com After the initial phenylhydrazone is formed at C-1, the molecule undergoes tautomerization to an enediol-like intermediate. yale.eduyoutube.com This rearrangement facilitates the transfer of a proton from the C-2 hydroxyl group and the subsequent elimination of a molecule of aniline, leading to the oxidation of C-2 to a carbonyl group. yale.eduyoutube.com This internal redox process is a hallmark of the Weygand mechanism. The rearrangement effectively moves the point of reaction from C-1 to the adjacent C-2 carbon, allowing for the attachment of the second phenylhydrazine moiety. sciepub.comsciepub.com The stability of the final osazone product is enhanced by the formation of a six-membered chelate ring involving hydrogen bonding between the N-H of one hydrazone and the nitrogen of the other. youtube.com

Structural Analysis and Stereochemical Relationships of D Ribose Phenylosazone

Conformational Analysis of D-Ribose Phenylosazone

The reaction of D-ribose with an excess of phenylhydrazine (B124118) yields this compound, a derivative that has been instrumental in the structural elucidation of sugars. Its conformation is more complex than the simple acyclic chain often depicted.

Ring Size Considerations for Pentose-Derived Osazones

While the formation of an osazone involves the first two carbon atoms (C1 and C2) of the sugar, breaking the original hemiacetal ring, evidence suggests that the resulting osazone molecule adopts a new, stabilized cyclic conformation in the solid state. rsc.org This structure is stabilized by intramolecular hydrogen bonding, forming a six-membered chelate ring involving the N-H of the C1-phenylhydrazone and the nitrogen atom of the C2-phenylhydrazone group. acs.org

For a pentose (B10789219) like D-ribose, this chelation would occur alongside the formation of a five-membered furanose-like ring (a 1,4-oxide ring), which is one of the stable cyclic forms of the parent sugar. utdallas.eduvedantu.com The resulting this compound, therefore, likely exists in a conformation where the C1 and C2 carbons are part of a planar chelate ring, and the remainder of the carbon chain (C3, C4, C5) is constrained within a furanose-like ring structure.

Comparative Structural Features with Hexose-Derived Osazones

The structural features of this compound can be contrasted with those of osazones derived from hexoses, such as D-glucose. The primary differences are the length of the carbon backbone and the likely conformation of the associated oxide ring.

| Feature | This compound (Pentose-Derived) | D-Glucose Phenylosazone (Hexose-Derived) |

| Parent Sugar | D-Ribose (Aldopentose) | D-Glucose (Aldohexose) |

| Carbon Chain Length | 5 Carbons | 6 Carbons |

| Stabilizing Chelate Ring | Present (involving C1 and C2 phenylhydrazine moieties) | Present (involving C1 and C2 phenylhydrazine moieties) |

| Proposed Oxide Ring | Furanose-like (1,4-oxide ring) | Pyranose-like (1,5-oxide ring) rsc.org |

| Side Chain | A -CH₂OH group at C4 | A -CH(OH)-CH₂OH group at C4 |

Considerations of Chirality and Optical Activity in the Osazone Framework

The formation of this compound significantly alters the stereochemistry at the head of the sugar molecule. The reaction specifically targets the carbonyl group at C1 and the adjacent hydroxyl group at C2. This process converts the C2 carbon, which is a chiral center in D-ribose, into an achiral center within the osazone. acs.orgthermofisher.com

Diastereomeric Relationships and Their Elucidation Through Osazone Formation

Historically, osazone formation was a critical tool developed by Emil Fischer for determining the stereochemical relationships between different sugars, particularly diastereomers known as epimers. rsc.org

Configurational Equivalence of D-Ribose and D-Arabinose via Osazone Formation

D-Ribose and D-arabinose are C2 epimers, meaning they differ only in the stereochemical arrangement of the hydroxyl group at the second carbon atom. All other chiral centers in these two aldopentoses have the same configuration.

Since the osazone reaction destroys the stereocenter at C2, the structural difference between D-ribose and D-arabinose is eliminated in their respective osazone derivatives. researchgate.net Consequently, both D-ribose and D-arabinose react with phenylhydrazine to form the exact same phenylosazone molecule. rsc.orgresearchgate.net This experimental observation provides definitive proof that the two sugars share an identical configuration at C3 and C4.

Demonstration of Configurational Relationships Between Epimers (e.g., D-Glucose and D-Mannose)

The principle of using osazone formation to identify C2 epimers is classically demonstrated with the aldohexoses D-glucose and D-mannose. These two sugars differ only in their configuration at C2. acs.org When treated with excess phenylhydrazine, both D-glucose and D-mannose yield the identical osazone, known as D-glucosazone. thermofisher.comnih.gov

This outcome was fundamentally important in the original structural elucidation of monosaccharides, as it proved that D-glucose and D-mannose possess the same stereochemical configuration at C3, C4, and C5. acs.orgnih.gov The formation of a single osazone from two different starting sugars is a hallmark indicator of a C2 epimeric relationship.

Analysis of Stereochemistry Retention and Loss During Osazone Conversion and Subsequent Transformations

The formation of this compound from D-ribose is a classic reaction in carbohydrate chemistry that provides significant insight into the stereochemical nature of the parent sugar. This conversion, involving three equivalents of phenylhydrazine, is not a simple derivatization but a complex reaction involving both condensation and oxidation, leading to specific changes in the stereochemistry of the molecule.

The fundamental stereochemical outcome of osazone formation is the loss of chirality at the C-2 carbon atom, while the stereocenters at C-3 and C-4 of the original D-ribose molecule are retained. mgcub.ac.in This occurs because the reaction transforms both the C-1 aldehyde and the C-2 secondary alcohol into phenylhydrazone moieties.

The reaction proceeds via several steps:

Initial Condensation: The first molecule of phenylhydrazine reacts with the aldehyde group at C-1 of D-ribose to form a phenylhydrazone. This initial step is a standard condensation reaction and does not alter the stereochemistry at C-2, C-3, or C-4.

Oxidation of C-2: The crucial step for the stereochemical outcome involves the second equivalent of phenylhydrazine. The hydroxyl group at C-2 is oxidized to a carbonyl group (a ketone). yale.edu It is during this transformation that the original stereocenter at C-2 is destroyed. The sp³-hybridized chiral carbon is converted to an sp²-hybridized achiral carbon.

Second Condensation: The newly formed carbonyl group at C-2 then reacts with a third equivalent of phenylhydrazine to form a second phenylhydrazone group. mgcub.ac.in

The net result is the formation of this compound, where the original stereochemical information at C-2 is lost. yale.edu The configurations at C-3 and C-4, however, remain unaffected throughout the reaction sequence. mgcub.ac.in

Detailed Stereochemical Fate of D-Ribose Carbons

The stereochemical consequences at each relevant carbon atom of D-ribose during its conversion to this compound are summarized below.

| Carbon Atom | Initial Hybridization & Chirality (in D-Ribose) | Final Hybridization & Chirality (in this compound) | Stereochemical Outcome |

| C-1 | sp² (Achiral Aldehyde) | sp² (Achiral Phenylhydrazone) | Achiral integrity maintained |

| C-2 | sp³ (Chiral) | sp² (Achiral Phenylhydrazone) | Loss of Stereocenter |

| C-3 | sp³ (Chiral) | sp³ (Chiral) | Retention of Stereocenter |

| C-4 | sp³ (Chiral) | sp³ (Chiral) | Retention of Stereocenter |

This specific loss of stereochemistry at the alpha-carbon (C-2) was a pivotal discovery by Emil Fischer, as it allowed for the correlation of sugars that differed only in their configuration at this position. libretexts.org Such sugars, known as C-2 epimers, yield the identical osazone. For D-ribose, its C-2 epimer is D-arabinose. The reaction of both D-ribose and D-arabinose with excess phenylhydrazine results in the formation of the same phenylosazone, confirming that their stereochemical difference is confined to the C-2 position. libretexts.org

Comparison of Osazone Formation from C-2 Epimers

| Starting Sugar | Configuration at C-2 | Configuration at C-3 | Configuration at C-4 | Resulting Osazone |

| D-Ribose | R | R | R | D-Erythropentosazone |

| D-Arabinose | S | R | R | D-Erythropentosazone |

Note: Stereochemical descriptors (R/S) for D-ribose are based on its open-chain form. The resulting osazone is named based on the remaining stereocenters.

Stereochemistry in Subsequent Transformations

The primary utility of the osazone reaction in structural analysis lies in the information gleaned during its formation—specifically, the identification of C-2 epimers. While osazones are stable, crystalline derivatives useful for identifying sugars, literature on subsequent transformations that focus on altering the retained stereocenters (C-3 and C-4) of this compound is less common. The reaction is predominantly used as an endpoint for structural elucidation of the parent monosaccharide rather than as a starting point for further stereospecific synthesis. Any subsequent reaction targeting the remaining chiral centers would need to overcome the steric hindrance and electronic effects of the bulky phenylhydrazone groups at C-1 and C-2.

Advanced Spectroscopic and Analytical Characterization Techniques in D Ribose Phenylosazone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of D-Ribose phenylosazone in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The protons of the phenyl groups typically appear in the aromatic region (around 7.0-8.0 ppm). The protons on the ribose backbone, including the methine and methylene protons, resonate at lower chemical shifts, and their specific positions and coupling patterns provide information about their stereochemistry.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the phenyl groups exhibit characteristic signals in the downfield region of the spectrum (typically 110-150 ppm). The carbon atoms of the ribose moiety, including those bonded to hydroxyl and nitrogen atoms, appear at distinct chemical shifts that are sensitive to their local bonding environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.0 |

| N-H | Variable |

| C1-H | ~5.0 - 5.5 |

| C2-H | ~4.0 - 4.5 |

| C3-H | ~4.0 - 4.5 |

| C4-H | ~3.5 - 4.0 |

| C5-H₂ | ~3.5 - 4.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic-C | 110 - 150 |

| C=N | ~140 - 150 |

| C1 | ~80 - 90 |

| C2 | ~70 - 80 |

| C3 | ~70 - 80 |

| C4 | ~65 - 75 |

| C5 | ~60 - 70 |

Infrared (IR) Spectroscopy for Elucidating Functional Group Presence and Molecular Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups on the ribose backbone. The N-H stretching vibrations of the phenylhydrazine (B124118) moieties typically appear in a similar region. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the ribose chain are found just below 3000 cm⁻¹. The C=N stretching vibration of the osazone linkage is expected to appear in the range of 1600-1650 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. Finally, the C-O stretching vibrations of the hydroxyl groups are typically observed in the 1000-1200 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3500 (broad) |

| N-H | Stretching | 3200 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=N | Stretching | 1600 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1000 - 1200 |

X-ray Crystallography for Definitive Solid-State Structure Determination and Crystalline Feature Analysis

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of the molecular ion under the high-energy conditions of the mass spectrometer can provide valuable structural insights. For instance, the loss of water molecules from the hydroxyl groups of the ribose moiety is a common fragmentation pathway for sugar derivatives. Cleavage of the C-C bonds within the sugar chain and fragmentation of the phenylhydrazine groups would also lead to characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the original molecule. A study on the mass spectrometry of phenylosazones of common monosaccharides revealed that these compounds exhibit molecular ion peaks, which is useful for determining their molecular weight nist.gov.

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

| [M]⁺ | Molecular Ion |

| [M - H₂O]⁺ | Loss of a water molecule |

| [M - 2H₂O]⁺ | Loss of two water molecules |

| [M - C₆H₅NH]⁺ | Loss of a phenylamino group |

| [C₆H₅N₂]⁺ | Phenyl diazonium ion |

Chromatographic Methodologies for Purity Assessment and Analytical Quantification (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The retention time of the compound would be a characteristic parameter for its identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification.

Thin-Layer Chromatography (TLC) is a simpler and faster technique for qualitative analysis and for monitoring the progress of reactions. A suitable solvent system (eluent) would be chosen to achieve good separation of this compound from any impurities on a TLC plate coated with a stationary phase like silica gel. The position of the spot corresponding to the compound, represented by its retention factor (Rf) value, can be used for its identification by comparison with a standard.

While specific chromatographic conditions for this compound are not detailed in the provided search results, general methods for the analysis of sugar derivatives can be adapted for this purpose.

Computational Chemistry and Theoretical Studies on D Ribose Phenylosazone

Quantum Chemical Calculations for Molecular Stability and Electronic Structure Investigations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems at the electronic level. nih.gov For D-Ribose phenylosazone, these methods can provide a detailed understanding of its intrinsic stability and electronic characteristics, which are fundamental to its chemical behavior.

Theoretical studies on hydrazone derivatives have demonstrated the utility of DFT in elucidating their geometric, spectroscopic, and electronic parameters. ekb.eg Although specific computational studies on this compound are not extensively available in the current literature, the principles from related research on hydrazones and carbohydrate derivatives can be applied to understand its properties. researchgate.net

A key aspect of molecular stability is the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. For this compound, an MEP map would likely reveal electronegative regions around the nitrogen atoms and the hydroxyl groups of the ribose moiety, indicating potential sites for electrophilic attack and hydrogen bonding. The phenyl groups would exhibit regions of electron density above and below the aromatic rings.

The stability of a molecule is also related to its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylhydrazone moieties, while the LUMO may be distributed across the conjugated system.

The following table provides illustrative data that would be expected from a DFT calculation on this compound, based on typical values for similar organic molecules.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest available electron orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.4 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 3.5 D | Provides insight into the overall polarity of the molecule. |

Molecular Modeling and Conformational Analysis of Osazone Derivatives

The three-dimensional structure of this compound is not static; it can adopt various conformations due to the rotational freedom around its single bonds. Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are instrumental in exploring the conformational landscape of such flexible molecules.

The conformational flexibility of this compound arises from several key areas:

Ribose Ring Pucker: The five-membered furanose ring of the ribose moiety is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. researchgate.net The specific pucker of the ring influences the orientation of its substituents.

Rotation around Glycosidic and C-N Bonds: Significant conformational diversity is introduced by the rotation around the single bonds connecting the phenylhydrazone groups to the sugar backbone.

Orientation of Phenyl Groups: The phenyl groups themselves can rotate, further expanding the range of possible spatial arrangements.

Molecular dynamics simulations can model the movement of the atoms in this compound over time, providing insights into its dynamic behavior and the relative stabilities of different conformations. nih.gov Such simulations can help identify low-energy conformers that are likely to be populated at room temperature. The stability of these conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects. For instance, hydrogen bonds between the N-H protons of the hydrazone moieties and the hydroxyl groups of the sugar chain could play a significant role in stabilizing certain conformations.

The following interactive table presents a hypothetical set of dihedral angles for a plausible low-energy conformation of this compound, illustrating the type of data generated from conformational analysis studies.

| Dihedral Angle | Atoms Involved | Hypothetical Value (degrees) |

|---|---|---|

| Φ (Phi) | C2-C1-N1-N2 | 165 |

| Ψ (Psi) | C1-N1-N2-C(phenyl) | -45 |

| ω (Omega) | C3-C2-N3-N4 | 170 |

This table is for illustrative purposes and presents hypothetical data for a potential low-energy conformer of this compound. The actual values would be determined through detailed computational analysis.

Reaction Pathway Simulations and Transition State Analysis in Osazone Chemical Processes

The formation of this compound from D-ribose and phenylhydrazine (B124118) is a multi-step reaction. mgcub.ac.in Computational chemistry offers powerful tools to simulate these reaction pathways and analyze the transition states involved, providing a deeper understanding of the reaction mechanism.

Several mechanisms for osazone formation have been proposed, including those by Fischer and Weygand. yale.edu These mechanisms involve a series of steps such as the initial formation of a phenylhydrazone, followed by oxidation of an adjacent hydroxyl group and subsequent reaction with another molecule of phenylhydrazine. youtube.comyoutube.com

Reaction pathway simulations can be employed to model these proposed mechanisms computationally. By calculating the potential energy surface for the reaction, it is possible to identify the minimum energy path from reactants to products. This path includes intermediates and, crucially, transition states, which are the high-energy points between reaction steps.

Transition state analysis allows for the determination of the activation energy for each step of the reaction. The activation energy is the energy barrier that must be overcome for a reaction to proceed, and its magnitude is directly related to the reaction rate. By comparing the activation energies of different possible pathways, computational chemists can predict which mechanism is more likely to occur. For the formation of this compound, such studies could clarify the details of the oxidation step and the role of the excess phenylhydrazine.

Theoretical findings have also shed light on the regioselectivity of osazone formation, explaining why the reaction occurs at specific carbon atoms of the sugar. sciepub.com These studies often involve the analysis of factors such as hydrogen bonding and acidity of the hydroxyl groups, which can be quantified through computational methods.

The following table provides an illustrative example of the relative energies of key species that could be calculated for a proposed mechanism of this compound formation.

| Species | Hypothetical Relative Energy (kcal/mol) |

|---|---|

| Reactants (D-Ribose + 3 Phenylhydrazine) | 0.0 |

| Intermediate 1 (Phenylhydrazone) | -15.2 |

| Transition State 1 | +10.5 |

| Intermediate 2 | -5.8 |

| Transition State 2 | +25.3 |

| Products (this compound + Aniline (B41778) + Ammonia) | -30.7 |

This table is for illustrative purposes and presents hypothetical data for a potential reaction pathway. The actual energetic profile would be determined through detailed quantum chemical calculations.

Applications of D Ribose Phenylosazone in Academic Chemical Research

Utility in Sugar Structure Elucidation and Differentiation in Research Contexts

The formation of phenylosazones is a classic chemical reaction used for the identification and structural characterization of reducing sugars. igmpublication.orgresearchgate.net When D-ribose reacts with an excess of phenylhydrazine (B124118), it forms D-ribose phenylosazone, a distinctive crystalline compound. mgcub.ac.in This process has historical and ongoing significance in carbohydrate chemistry for several reasons.

The reaction involves the aldehyde group at the C-1 position and the hydroxyl group at the C-2 position of the sugar. Consequently, sugars that differ in their stereochemistry only at these two positions, known as epimers (like D-glucose and D-mannose), will yield the identical osazone. mgcub.ac.in However, D-ribose, an aldopentose, can be distinguished from other pentoses and hexoses based on the unique characteristics of its osazone derivative.

Key differentiating features of osazones used in research include:

Crystal Shape: Different sugars form osazones with characteristic crystal morphologies. For instance, while glucose and fructose (B13574) form needle-shaped crystals, this compound has its own distinct crystalline structure that can be identified under a microscope. igmpublication.orgresearchgate.net

Melting Point: The melting point of the purified osazone crystal is a sharp and reproducible physical constant that aids in identification.

Time of Formation: The rate at which the osazone crystals form upon heating can also be a distinguishing factor between different reducing sugars. igmpublication.org

This derivatization is crucial because it locks the sugar in its open-chain form and creates a stable, easily handled crystalline product from sugars that are often difficult to crystallize themselves. mgcub.ac.in The formation of the same osazone from different starting sugars provides valuable information about the stereochemical configuration of the remaining chiral centers (C-3, C-4, and C-5 for an aldohexose). mgcub.ac.in For D-ribose, this reaction confirms the specific arrangement of hydroxyl groups along its carbon chain, distinguishing it from other aldopentoses like arabinose or xylose, which would form differently shaped crystals. igmpublication.orgresearchgate.net

| Sugar | Osazone Crystal Shape | Typical Formation Time |

|---|---|---|

| Glucose | Needle-shaped | 4-5 minutes |

| Fructose | Needle-shaped (identical to glucose) | ~2 minutes |

| Galactose | Rhombic-plate shaped | 7-10 minutes |

| Maltose | Sunflower-shaped | Forms on cooling |

| Lactose | Cotton-ball or powder-puff shaped | Forms on cooling |

| Arabinose | Dense ball of fine needles | ~10 minutes |

Potential Role as Enantiomerically Pure Synthons in Chiral Organic Synthesis

In the field of chiral organic synthesis, there is a high demand for enantiomerically pure starting materials to build complex molecules with specific three-dimensional structures, a critical requirement in pharmaceutical development. nih.gov D-ribose, being a naturally occurring and enantiomerically pure sugar, is an attractive chiral precursor. nih.gov The conversion of D-ribose to its phenylosazone derivative maintains the crucial stereocenters at C-3, C-4, and C-5.

This conservation of chirality makes this compound a valuable "synthon"—a building block used to introduce a specific, enantiomerically pure structural unit into a larger synthetic target. Researchers can chemically modify the osazone while retaining the original stereochemistry of the ribose backbone. The phenylhydrazine moieties can be selectively removed or transformed, and the hydroxyl groups can be protected and then manipulated to create new chiral centers or functional groups. This strategy allows for the synthesis of complex, optically active molecules that would be difficult to produce by other means. nih.gov

Application in Advanced Analytical Chemistry Method Development

The unique chemical and physical properties of this compound have been explored in the development and optimization of modern analytical techniques.

In analytical chemistry, particularly in methods like High-Performance Liquid Chromatography (HPLC), accurate identification and quantification of substances rely on the use of pure reference standards. researchgate.netmdpi.com this compound can serve as a stable, crystalline standard for the chromatographic analysis of sugars.

When analyzing complex biological or chemical mixtures for the presence of D-ribose, direct analysis can be challenging due to the sugar's high polarity and potential for existing in multiple forms (anomers) in solution. shodex.com Derivatizing the sugar in the sample to its phenylosazone and comparing the result to a pure this compound standard can lead to more robust and reproducible analytical methods. The standard is used to determine key chromatographic parameters such as retention time and detector response, ensuring the accuracy and reliability of the assay.

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful technique for analyzing large biomolecules. nih.gov The success of a MALDI experiment depends heavily on the choice of a "matrix," a small, UV-absorbing molecule that co-crystallizes with the analyte. The matrix absorbs the laser energy, facilitating a soft ionization of the analyte molecule without fragmenting it. d-nb.info

Future Directions and Emerging Research Avenues in D Ribose Phenylosazone Chemistry

Exploration of Novel and Environmentally Benign Synthetic Pathways for D-Ribose Phenylosazone and its Analogs

The classical synthesis of osazones, including this compound, involves reacting the sugar with an excess of phenylhydrazine (B124118), typically with prolonged heating in a water bath. ajgreenchem.comajgreenchem.com This conventional method, while effective, often suffers from long reaction times and high energy consumption. ajgreenchem.com Modern research is increasingly focused on developing "green" and more efficient synthetic strategies.

One of the most promising approaches is the use of microwave-assisted organic synthesis (MAOS). ajgreenchem.comajgreenchem.com This technique can dramatically reduce reaction times from 30 minutes or more to as little as 5-8 minutes. ajgreenchem.comajgreenchem.com The efficiency of microwave heating stems from its direct interaction with the polar molecules in the reaction mixture, leading to rapid and uniform heating. By replacing conventional heating with microwave irradiation, these green methodologies offer significant advantages in terms of energy efficiency, simplified procedures, and the generation of cleaner products. ajgreenchem.comajgreenchem.com Such methods are not only environmentally friendly but also align with the principles of sustainable chemistry.

Future research will likely focus on optimizing these microwave-assisted protocols for this compound and exploring other green chemistry avenues. This could include the use of alternative, less hazardous solvents, and the development of catalytic systems to improve reaction yields and selectivity for this compound and its structurally related analogs.

| Synthetic Method | Key Features | Typical Reaction Time | Primary Advantages |

|---|---|---|---|

| Conventional Heating (Water Bath) | Requires excess phenylhydrazine and prolonged heating. ajgreenchem.com | ~30 minutes ajgreenchem.com | Established, well-understood procedure. |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation for rapid, direct heating. ajgreenchem.com | 5-8 minutes ajgreenchem.com | Energy efficient, faster reaction, cleaner products, simplified procedure. ajgreenchem.comajgreenchem.com |

In-depth Investigations into Complex Mechanistic Aspects of Osazone Formation and Reactivity

The formation of this compound is a multi-step process that has been the subject of mechanistic inquiry since its discovery by Emil Fischer. yale.eduwikipedia.org The reaction involves one molecule of D-ribose reacting with three molecules of phenylhydrazine. mgcub.ac.in The first step is a relatively straightforward condensation to form the D-ribose phenylhydrazone. yale.edumgcub.ac.in The subsequent steps, which convert the adjacent alcohol group at the C-2 position into a second hydrazone, are considerably more complex and result in the loss of stereochemistry at this carbon. yale.edumgcub.ac.in

Several mechanisms have been proposed to explain this transformation.

Fischer's Mechanism: This early proposal suggested an oxidation of the alpha-hydroxy group of the initial phenylhydrazone by the excess phenylhydrazine, followed by condensation with another molecule of phenylhydrazine. yale.eduwebsite-files.com

Weygand's Mechanisms: Later studies, including those using isotopic labeling, led Weygand to propose alternative pathways. yale.eduwebsite-files.com One proposed mechanism involves an Amadori-like rearrangement of the phenylhydrazone. sciepub.com This rearrangement facilitates the oxidation of the C-2 hydroxyl group, leading to an intermediate that can then react with a third equivalent of phenylhydrazine to yield the final osazone product. yale.edu During the reaction, one equivalent of phenylhydrazine is reduced to aniline (B41778) and ammonia. yale.edumgcub.ac.in

Despite these models, nuances of the reaction, such as the precise nature of the oxidation-reduction steps and the role of intermediates, remain areas of active investigation. sciepub.com Future research will likely employ advanced spectroscopic techniques and kinetic studies to provide a more definitive picture of the reaction pathway. A thorough understanding of the mechanism is crucial, as it governs the reaction's efficiency and the potential to control the synthesis of this compound and its analogs.

| Proposed Mechanism | Key Postulated Step | Byproducts |

|---|---|---|

| Fischer Mechanism | Unspecified oxidation of the secondary alcohol by phenylhydrazine. yale.edu | Aniline, Ammonia yale.edu |

| Weygand Mechanism (Amadori Rearrangement) | Internal oxido-reduction via an Amadori-like rearrangement of the initial phenylhydrazone. sciepub.com | Aniline, Ammonia yale.edu |

Development of Advanced Analytical Methodologies for this compound in Complex Research Matrices

The identification of osazones has traditionally relied on classical analytical methods. algoreducation.com These include determining the time required for the crystals to form and examining their unique shapes under a microscope. algoreducation.comresearchgate.netigmpublication.org For instance, glucosazone is known for its broomstick or needle-shaped crystals. wikipedia.orgresearchgate.net The melting point of the crystalline derivative also serves as a key identifying characteristic. ajgreenchem.comalgoreducation.com

While these methods are valuable, particularly in educational settings, they can be insufficient for the quantitative analysis of this compound in complex biological or chemical matrices. Modern analytical chemistry offers a suite of more powerful techniques. High-Performance Liquid Chromatography (HPLC) is one such method that could provide high specificity and quantitative data, allowing for the separation and precise measurement of this compound from other components in a mixture. researchgate.net

Furthermore, spectroscopic methods are expected to play a larger role. Techniques such as UV-Visible (UV-Vis) spectroscopy could be employed for quantitative analysis, while Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the this compound molecule. The development and validation of such advanced analytical methodologies are essential for future research, particularly in studies involving reaction kinetics, purity assessment, and potential biochemical applications.

Application of Computational Predictions and Machine Learning Algorithms in Understanding Osazone Reactivity and Design

The intersection of computational chemistry and machine learning (ML) is opening new frontiers in chemical research. nih.gov These tools are increasingly being applied to predict reaction outcomes, elucidate complex mechanisms, and design novel molecules with specific properties. nih.govmdpi.com For this compound, these computational approaches hold significant promise.

Computational modeling can be used to simulate the osazone formation reaction, providing insights into the energies of intermediates and transition states for the proposed mechanisms. researchgate.net This can help to validate or refine the mechanistic hypotheses proposed by Fischer and Weygand. For example, Δ²-learning models are an emerging type of machine learning that can predict high-level activation energies for reactions based on low-level computational inputs, offering a route to accelerate the characterization of chemical reactions with high accuracy. rsc.org

Q & A

Q. What documentation standards ensure reproducibility in this compound research?

- Guidelines : Follow journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry):

- Experimental section : Detail reagent grades, instrument models (manufacturer, software version), and statistical thresholds (e.g., p < 0.05).

- Supporting information : Provide raw spectra, chromatograms, and code for computational analyses. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.